
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran: is a chemical compound with the molecular formula C29H20Cl2O and a molecular weight of 455.383 g/mol . This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of multiple phenyl groups and chlorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures ranging from 60-125°C . This method is known for its high yield and improved reaction rate.
Another approach involves the use of catalytic hydrogenation and Bamberger rearrangement to obtain the corresponding hydroxyaniline, which is then further processed to yield the desired compound . This method is advantageous due to its fewer reaction steps, higher overall yield, and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:
Electrophilic substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Halogenation: Reagents like and are commonly used for halogenation reactions.
Oxidation: is a widely used oxidant for various oxidation reactions.
Major Products Formed
3,5-Dibromo derivative: Formed from the reaction with dibromine.
3,5-Dichloro derivative: Formed from the reaction with dichlorine.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another chlorinated pyridine derivative with similar synthetic routes.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron.
Uniqueness
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific structure, which includes multiple phenyl groups and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142115-68-2 |
|---|---|
Fórmula molecular |
C29H20Cl2O |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
3,5-dichloro-2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H20Cl2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
HBDZSZLDOIFCMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


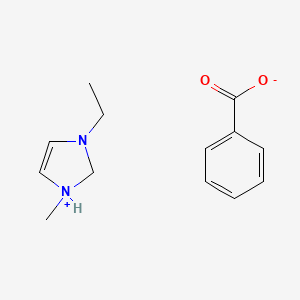
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
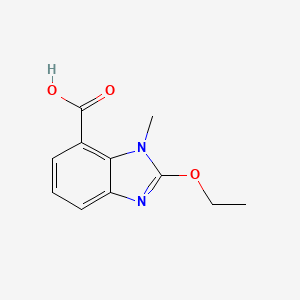

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
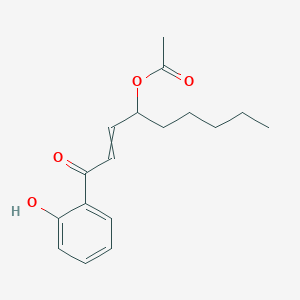
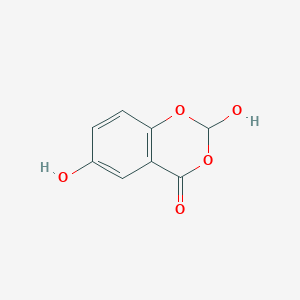
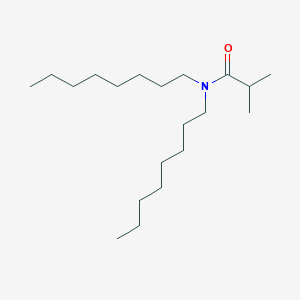

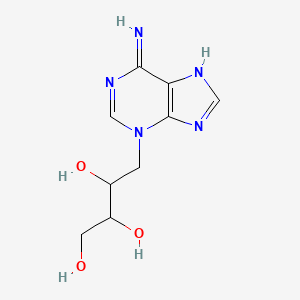
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)

